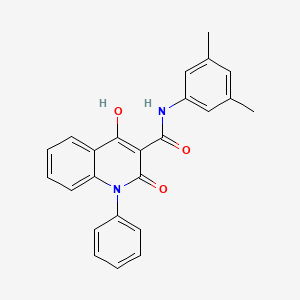

(2-Formylphenyl) 2-oxochromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-Formylphenyl) 2-oxochromene-3-carboxylate” is a chemical compound with the molecular formula C17H10O5 . It has an average mass of 294.258 Da and a monoisotopic mass of 294.052826 Da .

Synthesis Analysis

The synthesis of coumarin systems, including “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .Physical and Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3 . Its boiling point is 534.8±50.0 °C at 760 mmHg . The flash point is 240.4±30.2 °C . More detailed physical and chemical properties would require additional experimental data.Aplicaciones Científicas De Investigación

Synthetic Methodology and Chemical Reactivity

(2-Formylphenyl) 2-oxochromene-3-carboxylate and related compounds have been the subject of research focusing on their synthesis and reactivity. These studies have provided insights into creating complex molecules that could serve as precursors for further chemical transformations or as intermediates in the synthesis of biologically active compounds.

Synthesis of Formyl-Substituted Photochromic Compounds : Research has been conducted on synthesizing formylated photochromic compounds, including 3,3-diphenyl-[3H]-naphthopyrans (or 2H-benzochromenes), through classical cyclization and substituent transformations. These compounds demonstrate the versatility of formyl groups in subsequent chemical reactions, such as Wittig and Knoevenagel reactions, imine formation, showcasing their potential in creating photoreactive supramolecular systems (Chamontin et al., 1999).

Reactivity of Functionalized 2-Formylphenylboronic Acids : Another study highlighted the tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles. This equilibrium showcases the dynamic chemical behavior of these compounds in solution, offering insights into their potential applications in synthetic chemistry (Luliński et al., 2007).

Potential in Supramolecular Chemistry

The inclusion of formyl and related functional groups in molecules like this compound opens up possibilities for their use in developing supramolecular systems. These systems could exploit the unique reactivity of the formyl group for creating complex architectures through selective bonding and assembly processes.

- Chemical Reactivity for Supramolecular Systems : The synthesis and chemical reactivity of 4-oxo-4H-1-benzopyran-3-carboxaldehyde (chromone-3-carboxaldehyde or 3-formylchromone) have been extensively studied, highlighting its role as a precursor in the synthesis of heterocyclic systems. These systems exhibit a broad spectrum of biological activities, indicating the potential of formyl-substituted compounds in medicinal chemistry and supramolecular system design (Sepay & Dey, 2014).

Propiedades

IUPAC Name |

(2-formylphenyl) 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O5/c18-10-12-6-2-4-8-15(12)22-17(20)13-9-11-5-1-3-7-14(11)21-16(13)19/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUMFYWCSINICO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2670064.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2670065.png)

![7-(3-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670068.png)

![3-[(furan-2-yl)methanesulfonyl]-1-[(E)-2-(4-methylphenyl)ethenesulfonyl]pyrrolidine](/img/structure/B2670072.png)

![N-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2670074.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide](/img/structure/B2670077.png)

![(E)-N-(4-(((1-benzyl-2,2-dioxido-4-oxo-1H-benzo[c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)acetamide](/img/structure/B2670082.png)

![(E)-2-(2-(1H-indol-3-yl)vinyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B2670083.png)